molecular formula C10H15ClN2O3 B2647014 5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride CAS No. 2344685-95-4

5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride

Cat. No. B2647014
CAS RN: 2344685-95-4
M. Wt: 246.69
InChI Key: QUYZZVFYKZUXDQ-UHFFFAOYSA-N
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Description

5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride, also known as 5-(propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride, is a chemical compound with the CAS Number: 2344685-95-4 . It has a molecular weight of 246.69 .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The enantiomers of this compound were prepared through chiral chromatographic resolution of (RS)-3-(carboxymethoxy)-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid followed by a stereoconservative hydrolysis .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C10H14N2O3.ClH/c1-6(2)12-4-3-8-7(5-12)9(10(13)14)11-15-8;/h6H,3-5H2,1-2H3,(H,13,14);1H .


Chemical Reactions Analysis

The compound has been described as a conformationally constrained cyclised analogue of AMPA . It has been shown to cause glutamate receptor mediated excitations of spontaneously firing cat spinal interneurons in a similar fashion to AMPA .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA and it is shipped at normal temperature .

Scientific Research Applications

Heterocyclic Compound Synthesis and Structural Studies

  • Research on isomer-dependent assembly of coordination compounds using pyridine-tetrazole-carboxylate ligands reveals the influence of ligand structure on coordination architecture, demonstrating applications in creating novel coordination compounds with potential luminescent properties (Guo et al., 2016).

  • A structural study of isoxazolo[5,4-b]pyridin-6(7H)-ones provides insights into the stereochemical control in the synthesis of these heterocyclic systems, indicating applications in designing compounds with specific conformations for further chemical or pharmacological studies (Suárez et al., 2000).

  • The generation of a library of fused pyridine-4-carboxylic acids through Combes-type reaction highlights the versatility of acyl pyruvates and electron-rich amino heterocycles in synthesizing a wide array of heterocyclic compounds, which can undergo various combinatorial transformations, suggesting applications in combinatorial chemistry and drug discovery (Volochnyuk et al., 2010).

Coordination Compounds and Polymers

  • Studies on zinc coordination compounds derived from tetrazole-containing carboxylic acids explore the structural diversity of coordination compounds, which form one-dimensional polymeric chains and three-dimensional networks through hydrogen bonding, suggesting potential applications in materials science and luminescence studies (Zou et al., 2014).

  • The synthesis of coordination compounds with neodymium based on tetrazole containing carboxylic acid ligands demonstrates the formation of compounds with mononuclear, dinuclear, and polymeric structures. These studies underscore the importance of ligand design in controlling the structure and properties of coordination compounds, with implications for materials science and catalysis (Zou et al., 2014).

Mechanism of Action

The pharmacological effects at native and cloned (GluR1-4) AMPA receptors were shown to reside exclusively with ®-(+)-1 . This is in striking contrast to the usual stereoselectivity trend among AMPA receptor agonists .

Safety and Hazards

The safety information includes the following precautionary statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The hazard statements are H315, H319, H335 . The signal word is “Warning” and the pictograms include GHS07 .

properties

IUPAC Name

5-propan-2-yl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-6(2)12-4-3-8-7(5-12)9(10(13)14)11-15-8;/h6H,3-5H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYZZVFYKZUXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)C(=NO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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